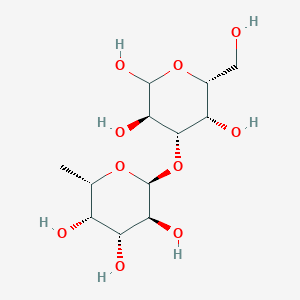
Bis(2-hydroxyethyl)amine-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)amine-d11: is an isotopically labeled compound, often used in scientific research for various applications. It is a deuterated form of bis(2-hydroxyethyl)amine, where the hydrogen atoms are replaced with deuterium. This compound is valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(2-hydroxyethyl)amine-d11 involves the reaction of deuterated ethylene oxide with ammonia. The reaction proceeds as follows:
First Step: Deuterated ethylene oxide reacts with ammonia to form deuterated ethanolamine.
Second Step: The deuterated ethanolamine further reacts with another equivalent of deuterated ethylene oxide to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Controlled reaction temperatures and pressures.
- Use of catalysts to enhance reaction rates.
- Purification steps to isolate the desired product from by-products.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-hydroxyethyl)amine-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference standard in NMR spectroscopy due to its deuterated nature.
- Employed in the synthesis of other deuterated compounds.
Biology:
- Utilized in metabolic studies to trace biochemical pathways involving amines.
Medicine:
- Investigated for its potential use in drug development and pharmacokinetic studies.
Industry:
- Applied in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxyethyl)amine-d11 involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow it to participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. The deuterium atoms provide stability and unique spectroscopic properties, making it valuable in research applications.
Comparación Con Compuestos Similares
Diethanolamine: Similar structure but without deuterium atoms.
Triethanolamine: Contains three hydroxyl groups instead of two.
N-Methylethanolamine: Contains a methyl group in place of one hydroxyl group.
Uniqueness:
- The presence of deuterium atoms in bis(2-hydroxyethyl)amine-d11 makes it unique for NMR studies.
- It offers enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C4H11NO2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
Clave InChI |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O[2H])N([2H])C([2H])([2H])C([2H])([2H])O[2H] |
SMILES canónico |
C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)

![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)

![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)





